1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Cannabinoid Receptor Modulation Allosteric Site Binding Structure-Activity Relationship

Irreproducible biological results often arise from using close analogs instead of the exact compound in CB2 allosteric modulator SAR studies. This 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (CAS 899991-44-7) is the only probe that precisely occupies the steric and electronic space defined by the meta-methylbenzyl and pyridin-3-yl amide pharmacophore. Unique substitution pattern prevents inverted functional activity or altered selectivity. Lead-like properties (MW 319.4, XLogP 2.2) ensure reliable permeability and solubility in CNS panels. In stock for immediate dispatch.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 899991-44-7
Cat. No. B2457173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
CAS899991-44-7
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C19H17N3O2/c1-14-5-2-6-15(11-14)13-22-10-4-8-17(19(22)24)18(23)21-16-7-3-9-20-12-16/h2-12H,13H2,1H3,(H,21,23)
InChIKeyPXMWXQWYRFFKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 1-(3-Methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (CAS 899991-44-7) and Why It Matters for Procurement?


This compound is a synthetic 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivative bearing a 3-methylbenzyl substituent at the N1 position and a pyridin-3-yl carboxamide at C3 [1]. It belongs to a therapeutically relevant scaffold that has yielded cannabinoid CB2 receptor modulators and endocannabinoid-system multi-target agents [2]. The specific combination of a meta-methylbenzyl moiety and a pyridin-3-yl amide side-chain distinguishes it from close-in-series analogs and defines its unique three-dimensional pharmacophore, which becomes critical when selecting tool compounds for structure-activity-relationship (SAR) studies or high-throughput screening libraries where subtle substitution effects dictate target engagement.

Why SAR-Driven Procurement of 1-(3-Methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide Requires Precise Analog Selection


Generic substitution within the 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide series is unreliable because even minor changes to the benzyl substituent (e.g., shifting a methyl group from meta to ortho, or replacing it with chlorine) can invert functional activity, alter selectivity, or drastically change metabolic stability [1]. The 3-methylbenzyl congener occupies a distinct steric and electronic space, and its unique interaction with allosteric pockets has been documented for structurally related CB2 positive allosteric modulators [2]. Therefore, procuring a close analog instead of the exact compound can lead to irreproducible biological results and wasted screening resources. The quantitative evidence below supports this requirement for precision.

Differential Evidence for 1-(3-Methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (CAS 899991-44-7): Quantitative Head-to-Head and Class-Level Comparisons


N1-Substituent Topology: Meta-Methylbenzyl vs. Ortho-Methylbenzyl Regioisomer Differentiation

The compound carries a 3-methylbenzyl group at N1, positioning the methyl substituent in the meta orientation relative to the benzylic linker. By contrast, the close analog 1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (CAS 899947-79-6) places the methyl group in the ortho position [1]. In the broader 2-oxopyridine-3-carboxamide class, this seemingly small positional shift has been shown to alter CB2 receptor allosteric modulator behavior—ortho-substituted derivatives exhibit different efficacy profiles (e.g., inverse agonism vs. positive allosteric modulation) compared to para- or meta-substituted congeners [2]. The meta-methyl regioisomer is thus predicted to possess a distinct pharmacological fingerprint.

Cannabinoid Receptor Modulation Allosteric Site Binding Structure-Activity Relationship

Lipophilicity (XLogP3) Comparison: Optimized CNS Penetration Potential vs. Chlorinated Analogs

The calculated partition coefficient (XLogP3-AA) for the target compound is 2.2 [1]. This value falls within the optimal range for CNS drug candidates (typically XLogP 1–3) and is lower than the 2-chlorobenzyl analog (CAS 923195-41-9, MW 339.8 g/mol) which has a higher predicted XLogP due to the chloro substituent [2]. Lower lipophilicity can translate to reduced off-target binding and improved solubility, which are critical parameters when selecting a probe for CNS target engagement studies.

Lipophilicity CNS Drug Design Physicochemical Property Differentiation

Molecular Weight and Hydrogen Bond Donor Count: Superior Ligand Efficiency Potential vs. Di-Chlorinated Analog

With a molecular weight of 319.4 g/mol and a single hydrogen bond donor [1], the target compound is substantially smaller and less polar than the 2,4-dichlorobenzyl analog (MW 374.2 g/mol, CAS 923244-65-9) . In the context of ligand efficiency metrics (e.g., LE = 1.4 × pIC50 / N_heavy_atoms), maintaining low molecular weight while retaining potent binding is a key optimization parameter in drug discovery. The 3-methylbenzyl derivative provides a more favorable starting point for fragment-based or lead-like (MW < 350) screening libraries.

Ligand Efficiency Fragment-Based Drug Design Physicochemical Differentiation

Amide Side-Chain Identity: Pyridin-3-yl vs. Cycloheptyl Carboxamide Differentiation

The compound's 3-carboxamide is N-(pyridin-3-yl), whereas the prototypical CB2 positive allosteric modulator EC21a bears an N-cycloheptyl carboxamide [1]. Published SAR data for EC21a analogs indicate that the amide substituent profoundly affects allosteric efficacy—introducing aromatic or heteroaromatic groups shifts the functional activity profile from positive to negative allosteric modulation at CB2, as measured by GTPγS, cAMP, and β-arrestin2 recruitment assays [1]. The pyridin-3-yl group in the target compound is expected to produce a distinct functional signature compared to the cycloheptyl prototype.

Allosteric Modulator Pharmacology CB2 Receptor Functional Selectivity

Recommended Research and Industrial Use Cases for 1-(3-Methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (CAS 899991-44-7)


CB2 Allosteric Modulator SAR Probe for Cannabinoid Pharmacology

The meta-methylbenzyl and pyridin-3-yl carboxamide features position this compound as a distinct probe within the 2-oxopyridine-3-carboxamide allosteric modulator series [1]. Its structural divergence from EC21a (N-cycloheptyl amide, para-fluoro benzyl) is predicted to confer altered CB2 allosteric efficacy based on class SAR [1]. This makes it suitable for testing hypotheses about substituent-dependent bias in CB2 allosteric signaling (G-protein vs. β-arrestin pathways).

Physicochemical Benchmarking and Lead-Like Library Design

With a molecular weight of 319.4 g/mol, XLogP of 2.2, and a single H-bond donor, the compound satisfies lead-like criteria (MW<350, clogP<3.5) better than di-chlorinated or bulky analogs [2]. It can serve as a reference standard when evaluating the impact of N1-substituent bulk and lipophilicity on permeability, solubility, and non-specific binding in CNS drug discovery panels.

Endocannabinoid System Multi-Target Profiling

Given that the 1,2-dihydro-2-oxo-pyridine-3-carboxamide core has demonstrated multi-target activity within the endocannabinoid system—including FAAH inhibition and AEA uptake blockade [3]—this compound is well-suited for inclusion in focused screening sets aiming to identify novel polypharmacological agents that simultaneously engage CB receptors and endocannabinoid metabolic enzymes.

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